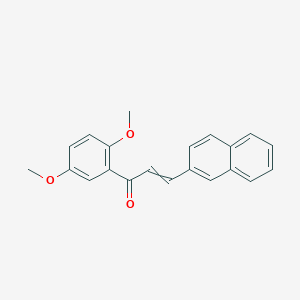
2-(Thianthren-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thianthren-1-yl)pyridine is a heterocyclic compound that features a pyridine ring bonded to a thianthrene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thianthren-1-yl)pyridine typically involves the coupling of thianthrene with pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the thianthrene and pyridine rings . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2-(Thianthren-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The thianthrene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the thianthrene moiety, leading to partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thianthrene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thianthrene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thianthrene rings .
科学研究应用
2-(Thianthren-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Its electronic properties make it useful in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
作用机制
The mechanism of action of 2-(Thianthren-1-yl)pyridine depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thianthrene moiety can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological systems .
相似化合物的比较
2-(Thiophen-2-yl)pyridine: Similar in structure but with a thiophene ring instead of thianthrene.
2-(Pyridin-2-yl)thiazole: Features a thiazole ring in place of thianthrene.
2-(Pyridin-2-yl)benzothiazole: Contains a benzothiazole ring instead of thianthrene.
Uniqueness: 2-(Thianthren-1-yl)pyridine is unique due to the presence of the thianthrene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific redox characteristics and structural rigidity .
属性
CAS 编号 |
878000-38-5 |
|---|---|
分子式 |
C17H11NS2 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
2-thianthren-1-ylpyridine |
InChI |
InChI=1S/C17H11NS2/c1-2-9-15-14(8-1)19-16-10-5-6-12(17(16)20-15)13-7-3-4-11-18-13/h1-11H |
InChI 键 |
MTBXHHHPKHSSLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)SC3=CC=CC(=C3S2)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
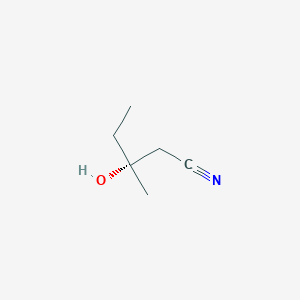
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
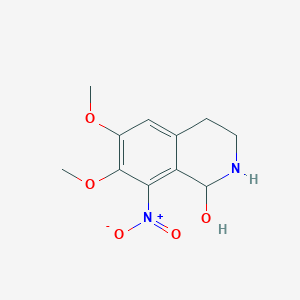
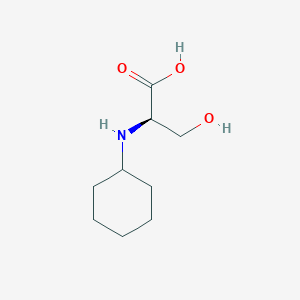
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
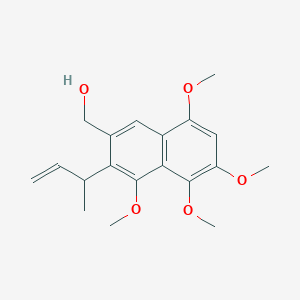
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)
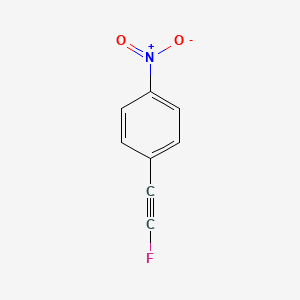
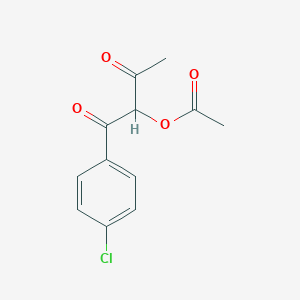
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
